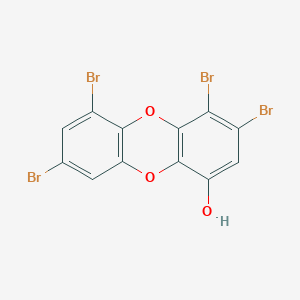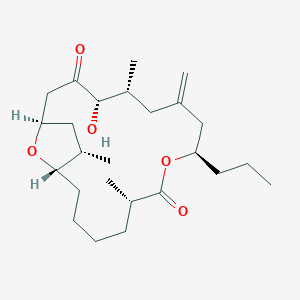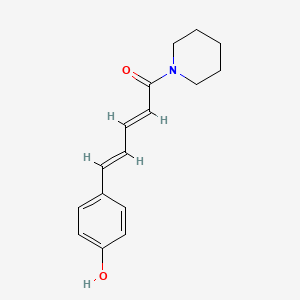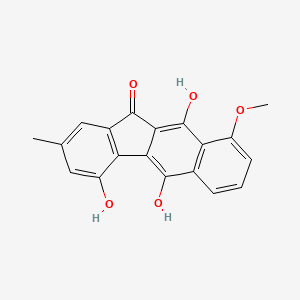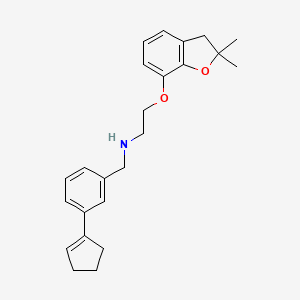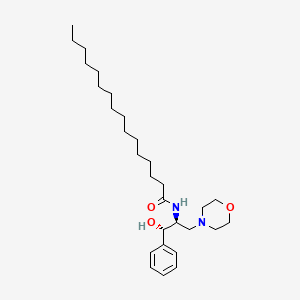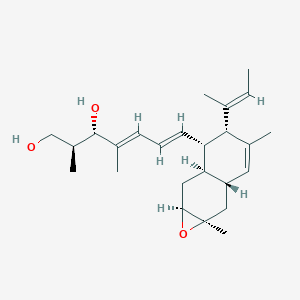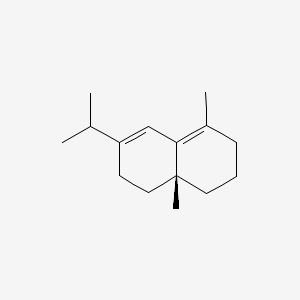
(+)-delta-Selinene
Overview
Description
(+)-delta-Selinene is a naturally occurring sesquiterpene found in various essential oils, particularly in the oils of celery seed and carrot seed. It is known for its distinctive aroma and is used in the fragrance and flavor industries. This compound is also of interest due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-delta-Selinene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants such as celery and carrot seeds. The essential oils are then subjected to fractional distillation to isolate this compound. This method is preferred due to its efficiency and the natural abundance of the compound in these plants.
Chemical Reactions Analysis
Types of Reactions
(+)-delta-Selinene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sesquiterpene derivatives.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxygenated sesquiterpenes.
Reduction: Reduced sesquiterpenes.
Substitution: Halogenated sesquiterpenes.
Scientific Research Applications
(+)-delta-Selinene has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex sesquiterpenes.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
Mechanism of Action
The mechanism of action of (+)-delta-Selinene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways involved in inflammation and microbial growth. The exact molecular targets are still under investigation, but it is known to interact with cell membrane components and intracellular signaling molecules.
Comparison with Similar Compounds
(+)-delta-Selinene can be compared with other sesquiterpenes such as:
- alpha-Selinene
- beta-Selinene
- gamma-Selinene
Uniqueness
This compound is unique due to its specific stereochemistry and the distinct aroma it imparts. Its biological activities also differ from those of its isomers, making it a compound of particular interest in both research and industry.
Properties
IUPAC Name |
(8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11H,5-9H2,1-4H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGYMPQCXPVQJY-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(CCC2(CCC1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(CC[C@]2(CCC1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317280 | |
| Record name | (+)-δ-Selinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28624-28-4 | |
| Record name | (+)-δ-Selinene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28624-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-δ-Selinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of (+)-delta-Selinene?
A1: this compound is a naturally occurring sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 g/mol. While specific spectroscopic data might vary depending on the source and isomeric purity, general characteristics can be found in published literature. For detailed spectroscopic information, it is recommended to consult resources like the NIST Chemistry WebBook or specialized databases.
Q2: How is this compound typically extracted and analyzed?
A2: this compound is often extracted from plant material using techniques like hydrodistillation or, more recently, Supercritical Fluid Extraction (SFE) [, ]. SFE has shown promising results, yielding a higher percentage of essential oil in a shorter time compared to traditional methods []. Analysis of this compound is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its presence and quantify its concentration within a sample [, , ].
Q3: Can you elaborate on the biosynthesis of this compound within plants?
A3: this compound is produced in plants through a series of enzymatic reactions starting from the precursor farnesyl diphosphate. The enzyme delta-selinene synthase catalyzes the cyclization of farnesyl diphosphate, leading to the formation of this compound and other potential sesquiterpenes []. Research on grand fir has shown that this synthase can produce a diverse range of sesquiterpenes, highlighting its complex catalytic mechanism [].
Q4: What is the significance of the DDxxD motifs in delta-selinene synthase?
A4: Delta-selinene synthase, the enzyme responsible for this compound biosynthesis, contains DDxxD motifs that play a crucial role in its catalytic activity []. These motifs are believed to be involved in substrate binding and influence the cyclization process, ultimately affecting the types and ratios of sesquiterpenes produced []. Mutations in these motifs can significantly alter the enzyme's product spectrum, highlighting their importance in controlling the complexity of sesquiterpene synthesis [].
Q5: Are there any known applications of this compound or its derivatives?
A5: Research suggests that this compound, alongside other compounds found in the ethanol extract of Evodia suaveolens leaves, exhibits potential anticancer activity []. While further investigation is needed, this finding opens avenues for exploring its use in cancer treatment. Additionally, this compound's presence in food and fragrances suggests its potential application in those industries.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


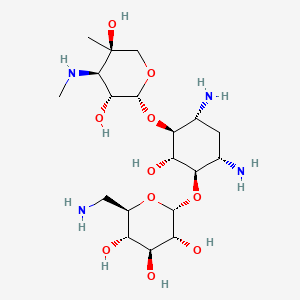
![[(10R,11S,12R,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1254585.png)
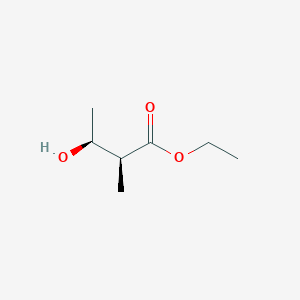
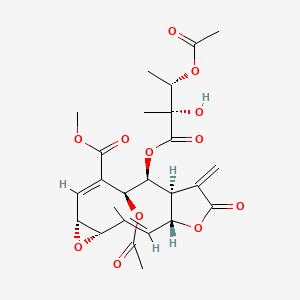
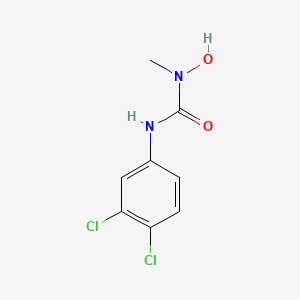
](/img/structure/B1254595.png)
